Cas no 2249510-08-3 (2-Chloro-N-[[2-(1-pyrrolidinyl)cyclohexyl]methyl]-3-pyridinecarboxamide)

2-Chloro-N-[[2-(1-pyrrolidinyl)cyclohexyl]methyl]-3-pyridinecarboxamide structure
2249510-08-3 structure
商品名:2-Chloro-N-[[2-(1-pyrrolidinyl)cyclohexyl]methyl]-3-pyridinecarboxamide
CAS番号:2249510-08-3
MF:C17H24ClN3O
メガワット:321.84496307373
CID:5412210
PubChem ID:136561572

2-Chloro-N-[[2-(1-pyrrolidinyl)cyclohexyl]methyl]-3-pyridinecarboxamide 化学的及び物理的性質

名前と識別子

    • Z2936895226
    • 2249510-08-3
    • 2-Chloro-N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]pyridine-3-carboxamide
    • 2-chloro-N-{[2-(pyrrolidin-1-yl)cyclohexyl]methyl}pyridine-3-carboxamide
    • AKOS034083692
    • EN300-6711935
    • 2-Chloro-N-[[2-(1-pyrrolidinyl)cyclohexyl]methyl]-3-pyridinecarboxamide
    • インチ: 1S/C17H24ClN3O/c18-16-14(7-5-9-19-16)17(22)20-12-13-6-1-2-8-15(13)21-10-3-4-11-21/h5,7,9,13,15H,1-4,6,8,10-12H2,(H,20,22)
    • InChIKey: XKLAHSWHZYSKJT-UHFFFAOYSA-N
    • ほほえんだ: C1(Cl)=NC=CC=C1C(NCC1CCCCC1N1CCCC1)=O

計算された属性

  • せいみつぶんしりょう: 321.1607901g/mol
  • どういたいしつりょう: 321.1607901g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 373
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

  • 密度みつど: 1.188±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 487.2±30.0 °C(Predicted)
  • 酸性度係数(pKa): 13.32±0.46(Predicted)

2-Chloro-N-[[2-(1-pyrrolidinyl)cyclohexyl]methyl]-3-pyridinecarboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6711935-0.05g
2-chloro-N-{[2-(pyrrolidin-1-yl)cyclohexyl]methyl}pyridine-3-carboxamide
2249510-08-3 95.0%
0.05g
$212.0 2025-03-13

2-Chloro-N-[[2-(1-pyrrolidinyl)cyclohexyl]methyl]-3-pyridinecarboxamide 関連文献

2-Chloro-N-[[2-(1-pyrrolidinyl)cyclohexyl]methyl]-3-pyridinecarboxamideに関する追加情報

Introduction to 2-Chloro-N-[[2-(1-pyrrolidinyl)cyclohexyl]methyl]-3-pyridinecarboxamide (CAS No. 2249510-08-3)

2-Chloro-N-[[2-(1-pyrrolidinyl)cyclohexyl]methyl]-3-pyridinecarboxamide (CAS No. 2249510-08-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, exhibits potential applications in the development of novel therapeutic agents. Its chemical composition and functional groups make it a candidate for further exploration in drug discovery, particularly in the context of targeting neurological and inflammatory disorders.

The molecular structure of 2-Chloro-N-[[2-(1-pyrrolidinyl)cyclohexyl]methyl]-3-pyridinecarboxamide features a pyridine core substituted with a chloro group at the 2-position, a methyl group at the 3-position, and an N-substituent linked to a cyclohexyl ring that is further modified with a 1-pyrrolidinyl moiety. This unique arrangement of functional groups contributes to its diverse chemical reactivity and biological activity. The presence of both pyridine and pyrrolidinyl groups suggests possible interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes.

In recent years, there has been growing interest in the development of small-molecule inhibitors that can modulate the activity of enzymes involved in inflammatory pathways. 2-Chloro-N-[[2-(1-pyrrolidinyl)cyclohexyl]methyl]-3-pyridinecarboxamide has been identified as a promising candidate for this purpose due to its structural features that mimic natural bioactive molecules. Preliminary studies have indicated that this compound may exhibit inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators.

The chloro group at the 2-position of the pyridine ring is particularly noteworthy, as it can serve as a site for hydrogen bonding interactions with biological targets. Additionally, the N-substituent linked to the cyclohexyl ring provides steric hindrance that can influence binding affinity and selectivity. These structural features make 2-Chloro-N-[[2-(1-pyrrolidinyl)cyclohexyl]methyl]-3-pyridinecarboxamide a versatile scaffold for designing molecules with tailored biological activities.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules to biological targets with high accuracy. By leveraging these techniques, scientists have been able to identify potential binding pockets on enzymes such as COX-2 and LOX-5, where 2-Chloro-N-[[2-(1-pyrrolidinyl)cyclohexyl]methyl]-3-pyridinecarboxamide could dock effectively. This has opened up new avenues for developing novel therapeutics that can selectively inhibit these enzymes without causing off-target effects.

The pyrrolidinyl moiety in the molecular structure of this compound is particularly interesting from a pharmacological perspective. Pyrrolidine derivatives are known to exhibit diverse biological activities, including antiviral, antibacterial, and anti-inflammatory effects. The presence of this group in 2-Chloro-N-[[2-(1-pyrrolidinyl)cyclohexyl]methyl]-3-pyridinecarboxamide suggests that it may interact with biological targets in ways that could lead to therapeutic benefits.

In vitro studies have begun to explore the potential of 2-Chloro-N-[[2-(1-pyrrolidinyl)cyclohexyl]methyl]-3-pyridinecarboxamide as an inhibitor of inflammatory pathways. Initial results have shown promising activity against several key enzymes involved in inflammation, including COX-2 and LOX-5. These findings suggest that this compound could be developed into a novel therapeutic agent for treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory disorders.

The synthesis of 2-Chloro-N-[[2-(1-pyrrolidinyl)cyclohexyl]methyl]-3-pyridinecarboxamide presents unique challenges due to its complex molecular structure. However, advances in synthetic methodologies have made it possible to construct this molecule efficiently using multi-step synthetic routes. Key steps include nucleophilic substitution reactions, cyclization processes, and protection-deprotection strategies to install the various functional groups in the correct positions.

The development of novel drug candidates requires rigorous testing to ensure their safety and efficacy before they can be translated into clinical use. Current research efforts are focused on optimizing the synthetic route for 2-Chloro-N-[[2-(1-pyrrolidinyl)cyclohexyl]methyl]-3-pyridinecarboxamide to improve yield and purity while reducing costs. Additionally, preclinical studies are being conducted to evaluate its pharmacokinetic properties, toxicity profile, and potential therapeutic effects.

The potential applications of 2-Chloro-N-[[2-(1-pyrrolidinyl)cyclohexyl]methyl]-3-pyridinecarboxamide extend beyond inflammation management. Its unique structural features make it a versatile scaffold for designing molecules with targeted biological activities against other diseases such as cancer and neurodegenerative disorders. Further research is needed to fully elucidate its potential applications and develop it into a viable therapeutic agent.

In conclusion, 2-Chloro-N-[[2-(1-pyrrolidinyl)cyclohexyl]methyl]-3-pyridinecarboxamide (CAS No. 2249510-08-3) is a promising compound with significant potential in pharmaceutical research and development. Its complex molecular structure and diverse functional groups make it an attractive candidate for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, future studies will focus on optimizing its synthesis, evaluating its pharmacological properties,and exploring its potential clinical uses.

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